N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and is substituted with chloro, phenyl, and dimethoxybenzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Chlorination: The benzotriazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Phenyl Group: The chlorinated benzotriazole is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Coupling with 2,6-Dimethoxybenzamide: Finally, the substituted benzotriazole is coupled with 2,6-dimethoxybenzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to enzymes or receptors, modulating their activity. The chloro and phenyl groups may enhance binding affinity and specificity, while the dimethoxybenzamide moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide group differentiates it from other similar compounds, potentially offering unique interactions with biological targets and distinct physicochemical properties.
Properties
Molecular Formula |
C21H17ClN4O3 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-9-6-10-19(29-2)20(18)21(27)23-15-12-17-16(11-14(15)22)24-26(25-17)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,27) |
InChI Key |
SRIUJGGTAWNCNC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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